Octyl octanoate

Description

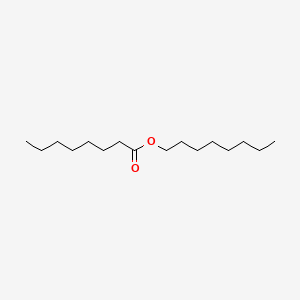

Structure

3D Structure

Properties

IUPAC Name |

octyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNTZVRUYMHBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062318 | |

| Record name | Octanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a faint, green tea odour | |

| Record name | Octyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/25/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

306.00 to 307.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water | |

| Record name | Octyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/25/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8554 | |

| Record name | Octyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/25/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2306-88-9 | |

| Record name | Octyl caprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM00XO86JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-18.1 °C | |

| Record name | Octyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] This fatty acid ester is a clear, colorless liquid with a characteristically fruity and oily aroma.[2][3] Its unique combination of properties, including its emollient nature, high stability, and low volatility, has led to its widespread use in the cosmetics, food, pharmaceutical, and industrial sectors.[4][5] In pharmaceutical formulations, it is of particular interest as a penetration enhancer for topical drug delivery.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.

Chemical and Physical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Octyl caprylate, Caprylic acid octyl ester, n-Octyl caprylate[1] |

| CAS Number | 2306-88-9[2] |

| Molecular Formula | C16H32O2[2] |

| SMILES | CCCCCCCCOC(=O)CCCCCCC[2] |

| InChI | 1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3[3] |

| InChIKey | DJNTZVRUYMHBTD-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 256.42 g/mol | [2] |

| Appearance | Colorless clear liquid | [6] |

| Melting Point | -18.1 °C | [2] |

| Boiling Point | 306.00 to 307.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.859 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.435 | [3] |

| Vapor Pressure | 0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C | [2] |

| Solubility | Soluble in alcohol; insoluble in water | [2] |

| Flash Point | 283.00 °F (139.44 °C) | [6] |

Synthesis of this compound

This compound can be synthesized through two primary methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis.

Experimental Protocol 1: Fischer Esterification

This method involves the reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically with the removal of water to drive the reaction to completion.[4]

Materials:

-

Octanoic acid

-

1-Octanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add equimolar amounts of octanoic acid and 1-octanol.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the carboxylic acid).

-

Add toluene to the flask to facilitate the azeotropic removal of water.[4]

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Experimental Protocol 2: Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to conventional methods, often resulting in higher yields with fewer byproducts.[4] Lipases are commonly used as biocatalysts for this reaction.

Materials:

-

Octanoic acid

-

1-Octanol

-

Immobilized lipase (e.g., from Candida antarctica or Rhizopus arrhizus)[1][4]

-

Anhydrous hexane (or solvent-free system)

-

Molecular sieves (optional, to remove water)

Equipment:

-

Shaker incubator or stirred-tank reactor

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, combine octanoic acid and 1-octanol in a desired molar ratio (e.g., 1:1) in a solvent-free system or in an organic solvent like hexane.

-

Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.

-

If the reaction is performed in a solvent, add activated molecular sieves to remove the water produced.

-

Incubate the reaction mixture at a controlled temperature (typically 30-60°C) with constant agitation (e.g., 150-200 rpm) in a shaker incubator.

-

Monitor the reaction progress over time by taking samples and analyzing them using techniques like gas chromatography (GC).

-

Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

The liquid phase, containing the product, can be purified, if necessary, by vacuum distillation.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the various methylene and methyl groups in the octyl and octanoyl chains.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (octanoyl) | ~0.88 | t | 3H |

| CH₃ (octyl) | ~0.88 | t | 3H |

| (CH₂)₅ (octanoyl) | ~1.27 | m | 10H |

| (CH₂)₅ (octyl) | ~1.29 | m | 10H |

| α-CH₂ (octanoyl) | ~2.28 | t | 2H |

| O-CH₂ (octyl) | ~4.05 | t | 2H |

| β-CH₂ (octyl) | ~1.62 | p | 2H |

Note: 't' denotes a triplet, 'p' denotes a pentet, and 'm' denotes a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) |

| C=O | ~173.9 |

| O-CH₂ | ~64.4 |

| α-CH₂ (octanoyl) | ~34.3 |

| CH₂ chains | ~22.6 - 31.8 |

| CH₃ | ~14.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an ester.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1740 | C=O | Ester carbonyl stretch |

| ~1170 | C-O | Ester C-O stretch |

| ~2850-2960 | C-H | Aliphatic C-H stretch |

Toxicological Data

Table 6: Acute Oral Toxicity of a Related Compound

| Compound | Species | Route | LD50 |

| Cetearyl Octanoate | Rat | Oral | > 8.0 mL/kg |

Applications

The chemical properties of this compound directly relate to its diverse applications.

-

Cosmetics and Personal Care: Due to its emollient properties, this compound is widely used in skincare products like creams and lotions to soften and smooth the skin.[4] Its low toxicity and biocompatibility make it a safe ingredient for these applications.

-

Food and Fragrance: Its pleasant fruity and oily aroma makes it a valuable component as a flavoring agent in the food industry and as a fragrance ingredient in perfumes.[2][4]

-

Pharmaceuticals: In topical drug formulations, this compound acts as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients through the skin.[4] Its nature as a good solvent for nonpolar compounds and its biocompatibility are key to this application.

-

Industrial Uses: this compound serves as a solvent for resins and coatings and as a plasticizer to improve the flexibility of polymers.[4]

Conclusion

This compound is a versatile fatty acid ester with a well-characterized chemical and physical profile. Its synthesis can be achieved through both traditional and green chemistry approaches, offering flexibility for various production scales and purity requirements. The spectroscopic data provides a clear fingerprint for its identification and quality control. With its favorable safety profile and multifunctional properties, this compound continues to be a compound of significant interest for researchers and professionals in a wide range of scientific and industrial fields, particularly in the development of advanced cosmetic and pharmaceutical formulations.

References

- 1. This compound | 2306-88-9 | Benchchem [benchchem.com]

- 2. scent.vn [scent.vn]

- 3. This compound = 98 , FG 2306-88-9 [sigmaaldrich.com]

- 4. Buy this compound | 2306-88-9 [smolecule.com]

- 5. medical-equipment-and-supplies.com [medical-equipment-and-supplies.com]

- 6. This compound, 2306-88-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of Octyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] With the molecular formula C16H32O2, this compound is a fatty acid ester recognized for its applications in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2] Its lipophilic nature and low volatility make it a valuable emollient, solvent, and plasticizer.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a compilation of data from various chemical and safety datasheets.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 256.42 | g/mol | [1][2][3] | |

| Appearance | Colorless clear liquid | [4][5] | ||

| Odor | Fruity, Oily | [3][6] | ||

| Density | 0.859 | g/mL | at 25 °C | [4][5][6][7] |

| 0.8554 | g/mL | [1][2] | ||

| Boiling Point | 306.0 to 307.0 | °C | at 760 mm Hg | [1][3][4][8] |

| 192.0 to 193.0 | °C | at 30 mm Hg | [2][4] | |

| Melting Point | -18.0 to -18.1 | °C | [1][2][3][8] | |

| Flash Point | 139.44 | °C | (Closed Cup) | [4][9] |

| >110 | °C | (>230 °F) | [5] | |

| Refractive Index | 1.435 | at 20 °C (nD) | [4][6][7] | |

| 1.439 | [5][9] | |||

| Vapor Pressure | 0.001 | mmHg | at 25 °C (est.) | [4] |

| Solubility | Insoluble in water | [1][3] | ||

| Soluble in alcohol | [1][3] | |||

| Water Solubility | 0.06 | mg/L | at 25 °C (est.) | [5][8] |

| LogP (o/w) | 6.899 | (est.) | [4][8] |

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory techniques for the analysis of liquid organic compounds.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common microscale method utilizes a Thiele tube.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (-10 to 360 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attachment

Procedure:

-

Fill the Thiele tube with the heating oil to a level just above the side-arm.

-

Add approximately 0.5 mL of the this compound sample into the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side-arm of the Thiele tube. The convection currents will ensure uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[10][11] Record this temperature.

Determination of Melting Point

As this compound has a melting point below ambient temperature, a cooling method is employed.

Apparatus:

-

Test tube with this compound sample

-

Thermometer (-50 to 50 °C)

-

Cooling bath (e.g., dry ice/acetone or a cryostat)

-

Stirring rod

Procedure:

-

Place the thermometer into a test tube containing the this compound sample, ensuring the bulb is fully immersed.

-

Immerse the test tube in the cooling bath.

-

Stir the sample gently with the thermometer or a separate stirring rod as it cools to ensure uniform temperature and prevent supercooling.

-

Observe the sample for the first appearance of solid crystals. Record the temperature at which crystallization begins.

-

Continue cooling until the sample is completely solidified.

-

Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature while stirring gently.

-

The melting point is the temperature at which the last of the solid melts. Record the temperature range from the beginning of melting to the complete disappearance of the solid phase.[5][12] For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for this measurement.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it on the analytical balance (m1).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in the constant temperature water bath set to 25.0 °C and allow it to equilibrate for at least 20 minutes.

-

After equilibration, adjust the liquid level to the pycnometer's calibration mark, ensuring any excess liquid is carefully removed.

-

Dry the outside of the pycnometer and weigh it again (m2).

-

Empty and clean the pycnometer. Fill it with deionized water and repeat steps 3-5 to determine the weight of the water (m3). The volume of the pycnometer (V) can be calculated using the density of water at 25.0 °C (approx. 0.99704 g/mL).

-

The density (ρ) of this compound is calculated using the formula: ρ = (m2 - m1) / V[1][4]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property and can be used to assess purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (circulating)

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone) and soft lens tissue

Procedure:

-

Connect the Abbe refractometer to the circulating water bath set at 20.0 °C. Allow the prisms to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.

-

Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.

-

Close the prism assembly firmly.

-

Adjust the light source and mirror to illuminate the field of view seen through the eyepiece.

-

Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark regions appears sharp and is centered on the crosshairs.

-

If a colored band is visible at the boundary, adjust the dispersion compensator until a sharp, achromatic line is obtained.

-

Read the refractive index value directly from the instrument's scale.[3][13]

Synthesis Pathway Visualization

This compound is commonly synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (octanoic acid) and an alcohol (1-octanol). The logical workflow for this synthesis and subsequent purification is depicted below.

References

- 1. mt.com [mt.com]

- 2. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davjalandhar.com [davjalandhar.com]

- 4. uoanbar.edu.iq [uoanbar.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. wjec.co.uk [wjec.co.uk]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. homesciencetools.com [homesciencetools.com]

- 9. app1-c89-pub.pressidium.com - Organic Chemistry Lab Melting Point [app1-c89-pub.pressidium.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. home.uni-leipzig.de [home.uni-leipzig.de]

An In-depth Technical Guide to Octyl Octanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl octanoate, the ester of octanol and octanoic acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. Its properties as an emollient, solvent, and penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis methodologies, and analytical characterization of this compound. Detailed experimental protocols for its synthesis via Fischer esterification and lipase-catalyzed reaction are presented, alongside a thorough analysis of its spectroscopic data.

Chemical Structure and Identification

This compound is chemically known as this compound and is also referred to as octyl caprylate. It is the ester formed from the condensation of octanoic acid and 1-octanol.[1]

Structural Formula:

CH₃(CH₂)₆COO(CH₂)₇CH₃

Molecular Formula: C₁₆H₃₂O₂

SMILES: CCCCCCCCOC(=O)CCCCCCC[2]

InChI Key: DJNTZVRUYMHBTD-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for formulation development and quality control.

| Property | Value | Reference |

| Molecular Weight | 256.42 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, oily, coconut-like | [2][3] |

| Melting Point | -18 °C | [4] |

| Boiling Point | 307 °C | [4] |

| Density | 0.859 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.435 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| logP (octanol/water) | ~6.9 (estimated) |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being Fischer esterification and enzyme-catalyzed esterification.

Fischer Esterification

This classic method involves the reaction of octanoic acid with octanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction.[5][6][7]

Reaction:

CH₃(CH₂)₆COOH + CH₃(CH₂)₇OH ⇌ CH₃(CH₂)₆COO(CH₂)₇CH₃ + H₂O

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine octanoic acid (1.0 equivalent), 1-octanol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed esterification. Lipases, such as those from Candida antarctica or Rhizopus arrhizus, can efficiently catalyze the formation of this compound.[8][9][10]

Experimental Protocol:

-

Reaction Setup: In a screw-capped vial, combine octanoic acid (1.0 equivalent) and 1-octanol (1.0 equivalent).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 10% by weight of the substrates). The reaction is typically performed in a solvent-free system or in a non-polar organic solvent like hexane.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction reaches equilibrium or completion, separate the immobilized enzyme by filtration. The product can be purified from the unreacted substrates by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 4.05 (t, J = 6.7 Hz, 2H, -O-CH ₂-), 2.28 (t, J = 7.5 Hz, 2H, -CH ₂-COO-), 1.61 (p, J = 7.1 Hz, 4H), 1.28 (m, 20H), 0.88 (t, J = 6.8 Hz, 6H, -CH₃).

¹³C NMR (100 MHz, CDCl₃): δ 173.9 (-C OO-), 64.4 (-O-C H₂-), 34.4, 31.8, 31.6, 29.2, 29.1, 28.6, 25.9, 25.1, 22.6, 14.1 (-C H₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. Other significant peaks include the C-O stretching vibrations around 1170 cm⁻¹ and the C-H stretching of the alkyl chains in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z = 256. The fragmentation pattern is characteristic of long-chain esters, with prominent peaks resulting from the cleavage of the ester linkage and McLafferty rearrangement.[11][12][13]

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic analysis of this compound.

Applications in Drug Development

This compound's lipophilic nature and low toxicity make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.[1]

-

Emollient and Skin-Conditioning Agent: In creams and lotions, it helps to soften and soothe the skin.[1]

-

Solvent: It can be used to dissolve lipophilic active pharmaceutical ingredients (APIs).[1]

-

Penetration Enhancer: this compound can enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin.[1] It is a component in microemulsion-based topical drug delivery systems designed to improve drug absorption.[14][15][16][17][18]

Safety and Handling

This compound is generally considered to be a safe and non-toxic ingredient for its intended uses in cosmetics and as a flavoring agent.[19] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling the compound.

Conclusion

This technical guide has provided a detailed overview of the structural, physical, and chemical properties of this compound. The experimental protocols for its synthesis and a comprehensive guide to its spectroscopic characterization offer valuable resources for researchers and scientists. Its established role as a versatile excipient highlights its importance in the development of advanced drug delivery systems.

References

- 1. Buy this compound | 2306-88-9 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound, 2306-88-9 [thegoodscentscompany.com]

- 4. youtube.com [youtube.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. savemyexams.com [savemyexams.com]

- 14. researchgate.net [researchgate.net]

- 15. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. ijpsm.com [ijpsm.com]

- 18. ijrti.org [ijrti.org]

- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

An In-depth Technical Guide to Octyl Octanoate (CAS: 2306-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl octanoate, identified by the CAS number 2306-88-9, is a fatty acid ester with the molecular formula C₁₆H₃₂O₂.[1][2] It is formed from the esterification of octanoic acid and 1-octanol.[3] Also known by synonyms such as octyl caprylate and n-octyl octanoate, this compound is a colorless, clear liquid with a characteristic fruity and oily aroma.[1][4] Its lipophilic nature renders it soluble in organic solvents and oils while being poorly soluble in water.[3] this compound has found widespread applications across various industries, including as a flavoring agent in the food sector, an emollient in cosmetics, a penetration enhancer in topical pharmaceutical formulations, and as a solvent and plasticizer in industrial settings.[3][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key analytical characterization methods.

Chemical and Physical Properties

This compound is a stable compound under normal conditions.[6] The key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 2306-88-9 | [1][4][7] |

| Molecular Formula | C₁₆H₃₂O₂ | [1][7][8] |

| Molecular Weight | 256.42 g/mol | [1][7][8] |

| IUPAC Name | This compound | [7] |

| Synonyms | Octyl caprylate, n-Octyl caprylate, Octanoic acid, octyl ester | [1][7] |

| SMILES | CCCCCCCCOC(=O)CCCCCCC | [1][2] |

| InChI Key | DJNTZVRUYMHBTD-UHFFFAOYSA-N | [7] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [4][7] |

| Odor | Fruity, oily, waxy, sweet | [1] |

| Melting Point | -18 °C | [1][7][8] |

| Boiling Point | 306.00 to 307.00 °C @ 760.00 mm Hg | [1][4][7] |

| Density | 0.859 g/mL at 25 °C | [4][7][8] |

| Refractive Index | 1.435 @ 20 °C | [4][8] |

| Vapor Pressure | 0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C | [1] |

| Flash Point | >230 °F (>110 °C) | [7] |

| Solubility | Soluble in alcohol; insoluble in water | [1] |

| logP | 6.5 | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two key methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis using lipases.

Conventional Synthesis: Fischer Esterification

This method involves the direct reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically at elevated temperatures.[3] The reaction is reversible and driven to completion by removing the water produced, often through azeotropic distillation using a Dean-Stark apparatus.[3][9]

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of octanoic acid and 1-octanol. A common molar ratio is 1:1, but an excess of the alcohol can be used to shift the equilibrium towards the product.[10]

-

Solvent and Catalyst Addition: Add toluene to the flask to serve as the azeotropic solvent.[3] Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][9]

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[3]

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Purification:

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine.[9]

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

-

Filter off the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective alternative to conventional methods, operating under milder conditions.[3] Lipases, particularly from sources like Rhizopus arrhizus and Candida antarctica, are effective biocatalysts for this esterification.[1][11]

-

Reactant and Enzyme Preparation: In a screw-capped vial, combine octanoic acid and 1-octanol, often in a solvent-free system or in a non-polar organic solvent like n-hexane.[11][12] A common molar ratio is 1:1.[11]

-

Enzyme Addition: Add the lipase (often in an immobilized form, such as Novozym 435, for easier recovery and reuse) to the reaction mixture.[1] The enzyme concentration can be optimized, for example, 15 g/L.[6]

-

Reaction Conditions: Incubate the mixture in an orbital shaker to ensure adequate mixing. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 50°C, for a specified duration (e.g., 24 hours).[11][13]

-

Enzyme Removal: After the reaction, if an immobilized enzyme is used, it can be separated by simple filtration or centrifugation for reuse.[14]

-

Product Analysis and Purification: The product, this compound, can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).[11] If necessary, the product can be purified from any remaining reactants by vacuum distillation.

Caption: General workflow for the enzymatic synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Expected Results / Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time and a mass spectrum with a molecular ion peak (m/z 256) and characteristic fragmentation patterns for identification and purity assessment.[1][8] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | The FTIR spectrum will show a strong absorption peak for the ester carbonyl group (C=O) around 1725-1750 cm⁻¹ and a peak for the C-O-C stretch between 1110-1300 cm⁻¹.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Will show characteristic signals for the protons on the octyl and octanoyl chains. ¹³C NMR: Will display distinct peaks for the carbonyl carbon and the carbons in the alkyl chains.[15] |

Applications in Research and Development

This compound serves various roles in scientific and pharmaceutical research.

-

Drug Delivery: Its lipophilic nature and low toxicity make it a suitable vehicle for the encapsulation and delivery of hydrophobic drugs and bioactive compounds.[3]

-

Penetration Enhancer: In topical and transdermal drug development, it is used to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[3]

-

Solvent and Plasticizer: It is employed as a non-polar solvent for oils, fats, and waxes and as a plasticizer to increase the flexibility of polymers and resins.[3]

-

Cell Culture: Due to its good biocompatibility, it can be used in certain cell culture applications.[3]

Safety and Handling

This compound is generally considered to be of low toxicity.[3] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the compound.

-

Incompatibilities: Avoid strong acids and strong bases.[6]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] It is classified as a combustible liquid.

Based on available data, it is not expected to present a significant hazard under anticipated conditions of normal use.[6]

References

- 1. This compound | 2306-88-9 | Benchchem [benchchem.com]

- 2. scent.vn [scent.vn]

- 3. Buy this compound | 2306-88-9 [smolecule.com]

- 4. gvpress.com [gvpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0033166) [hmdb.ca]

- 8. Showing Compound this compound (FDB011175) - FooDB [foodb.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 13. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule [mdpi.com]

- 14. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

The Natural Occurrence of Octyl Octanoate: A Technical Guide for Researchers

An in-depth exploration of the presence of octyl octanoate in the natural world, detailing its quantification, the experimental protocols for its detection, and its role in biological signaling.

This compound (CH₃(CH₂)₆COO(CH₂)₇CH₃), a fatty acid ester, is a naturally occurring compound found in a variety of organisms, from plants to insects. This technical guide provides a comprehensive overview of its natural sources, quantitative data on its presence, detailed experimental methodologies for its analysis, and its established role in chemical communication.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly across different natural sources. The following tables summarize the available quantitative data.

| Natural Source | Organism | Part | Concentration/Amount | Reference |

| Insect | ||||

| Stingless Bee | Trigona spinipes | Cephalic Labial Gland Secretion (Trail Pheromone) | ~74% of the secretion | [1][2] |

| Plant | ||||

| Giant Hogweed | Heracleum paphlagonicum | Fruit Oil | 0.10% | [1] |

Note: While this compound is reported to be present in other natural sources like plums and pears, specific quantitative data for this compound is limited in the reviewed literature. Many studies on fruit volatiles identify related esters such as octyl acetate or ethyl octanoate.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in natural samples are primarily achieved through chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for its analysis in both plant essential oils and insect secretions.

Protocol 1: Analysis of this compound in Plant Essential Oils via Hydrodistillation and GC-MS

This protocol is suitable for the extraction and analysis of this compound from plant materials like fruits and seeds.

1. Sample Preparation and Extraction (Hydrodistillation): a. Weigh a suitable amount of fresh or dried plant material (e.g., 100 g of crushed fruits). b. Place the material in a Clevenger-type apparatus. c. Add distilled water to the flask, ensuring the plant material is fully submerged. d. Heat the flask to boiling and continue the hydrodistillation for 3-4 hours. e. Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed vial until analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Instrumentation: A GC system coupled with a mass spectrometer. b. Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). d. Injection: Inject 1 µL of the essential oil (diluted in a suitable solvent like hexane if necessary) in splitless mode. e. Oven Temperature Program:

- Initial temperature: 60°C for 5 min.

- Ramp: Increase to 240°C at a rate of 4°C/min.

- Hold: Maintain at 240°C for 10 min. f. MS Parameters:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: m/z 40-500.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

3. Identification and Quantification: a. Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley). b. Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, create a calibration curve using a certified standard of this compound.

Protocol 2: Analysis of this compound in Insect Glandular Secretions via Solvent Extraction and GC-MS

This protocol is designed for the analysis of this compound in the trail pheromone of stingless bees.

1. Sample Collection and Extraction: a. Capture foraging bees and immobilize them by cooling. b. Dissect the cephalic labial glands under a stereomicroscope. c. Place the dissected glands in a microvial containing a small volume of a suitable solvent (e.g., 100 µL of hexane). d. Crush the glands with a clean glass rod to facilitate extraction. e. Centrifuge the vial and transfer the supernatant to a clean vial for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Follow the GC-MS parameters as outlined in Protocol 1 (Section 2). Due to the potentially low concentration of the analyte, a splitless injection is recommended.

3. Identification and Quantification: a. Follow the identification and quantification procedures as described in Protocol 1 (Section 3).

Signaling Pathways and Experimental Workflows

This compound is a well-documented semiochemical, playing a crucial role in the chemical communication of certain insect species.

Trail Pheromone Signaling in Trigona spinipes

In the stingless bee Trigona spinipes, this compound is the primary component of the trail pheromone used to guide nestmates to food sources. Foraging bees deposit this pheromone from their labial glands onto substrates, creating a chemical trail that other bees can follow.

References

An In-depth Technical Guide to Octyl Octanoate: Synonyms, Nomenclature, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9) is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its properties as an emollient and solvent make it a valuable ingredient in topical drug formulations and other cosmetic preparations. This technical guide provides a comprehensive overview of the nomenclature, synonyms, and physicochemical properties of this compound. Furthermore, it details experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and professionals with the necessary information for its effective utilization.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for accurate literature searches and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | This compound |

| Common Synonyms | Octyl caprylate, n-Octyl caprylate, Caprylic acid octyl ester, Octyl octylate |

| CAS Number | 2306-88-9 |

| EINECS Number | 218-980-5 |

| FEMA Number | 2811 |

| Molecular Formula | C16H32O2 |

| SMILES | CCCCCCCCOC(=O)CCCCCCC |

| InChI | InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3 |

digraph "Octyl_Octanoate_Nomenclature" { graph [fontname="Arial", label="Logical Relationship of this compound Identifiers", labelloc=t, fontsize=14, rankdir=TB, splines=ortho, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=10];"this compound" [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; "IUPAC Name" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Synonyms" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Registry Numbers" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chemical Representations" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Octyl caprylate" [fillcolor="#FFFFFF", fontcolor="#202124"]; "n-Octyl caprylate" [fillcolor="#FFFFFF", fontcolor="#202124"]; "CAS: 2306-88-9" [fillcolor="#FFFFFF", fontcolor="#202124"]; "EINECS: 218-980-5" [fillcolor="#FFFFFF", fontcolor="#202124"]; "FEMA: 2811" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Formula: C16H32O2" [fillcolor="#FFFFFF", fontcolor="#202124"]; "SMILES: CCCCCCCCOC(=O)CCCCCCC" [fillcolor="#FFFFFF", fontcolor="#202124"];

"this compound" -> "IUPAC Name" [color="#34A853"]; "this compound" -> "Synonyms" [color="#34A853"]; "this compound" -> "Registry Numbers" [color="#34A853"]; "this compound" -> "Chemical Representations" [color="#34A853"]; "IUPAC Name" -> "this compound" [color="#FBBC05"]; "Synonyms" -> "Octyl caprylate" [color="#FBBC05"]; "Synonyms" -> "n-Octyl caprylate" [color="#FBBC05"]; "Registry Numbers" -> "CAS: 2306-88-9" [color="#FBBC05"]; "Registry Numbers" -> "EINECS: 218-980-5" [color="#FBBC05"]; "Registry Numbers" -> "FEMA: 2811" [color="#FBBC05"]; "Chemical Representations" -> "Formula: C16H32O2" [color="#FBBC05"]; "Chemical Representations" -> "SMILES: CCCCCCCCOC(=O)CCCCCCC" [color="#FBBC05"]; }

Caption: Relationship between different identifiers for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 256.42 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 307 °C (at 760 mmHg) | [2] |

| Melting Point | -18 °C | [2] |

| Density | 0.859 g/mL at 25 °C | [2] |

| Refractive Index | 1.435 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol. | [1] |

| Flash Point | >110 °C | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol, catalyzed by a strong acid.[3]

Protocol:

-

Reactants and Reagents:

-

Octanoic acid (1.0 mol)

-

1-Octanol (1.2 mol, 20% molar excess)

-

Concentrated sulfuric acid (0.05 mol, 5 mol%)

-

Toluene (200 mL)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add octanoic acid, 1-octanol, and toluene.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation under Reduced Pressure

To obtain high-purity this compound, the crude product should be purified by fractional distillation under reduced pressure to prevent decomposition at its high atmospheric boiling point.[4]

Protocol:

-

Apparatus:

-

Fractional distillation apparatus with a Vigreux column

-

Round-bottom flask

-

Receiving flask

-

Thermometer

-

Vacuum source (e.g., vacuum pump)

-

Heating mantle with a stirrer

-

-

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Gradually apply vacuum to the system. A pressure of 1-5 mmHg is recommended.

-

Begin heating the flask gently.

-

Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. (The boiling point will be significantly lower than 307 °C).

-

Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities begin to distill.

-

Analytical Methods

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Protocol:

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Detector (if used):

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 amu.

-

-

-

Sample Preparation:

-

Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectrum to determine the retention time of this compound and identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

-

¹H NMR Parameters:

-

Spectrometer: 400 MHz or higher.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

-

Pulse Width: 30°.

-

-

¹³C NMR Parameters:

-

Spectrometer: 100 MHz or higher.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 s.

-

Pulse Program: Proton-decoupled.

-

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound.

Protocol:

-

Sample Preparation:

-

For a liquid sample like this compound, a neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5]

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Expected Absorptions:

-

Strong C=O stretching vibration of the ester group around 1740 cm⁻¹.

-

C-O stretching vibrations between 1300-1100 cm⁻¹.

-

C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹.

-

Caption: Analytical techniques for the characterization of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Octyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (also known as octyl caprylate) is a fatty acid ester with the chemical formula C₁₆H₃₂O₂. It is a colorless to pale yellow liquid with a fruity odor, widely utilized in the food, cosmetic, and pharmaceutical industries as a flavoring agent, emollient, and solvent.[1] For applications in drug development and formulation, particularly in contexts involving heat sterilization or processing at elevated temperatures, a thorough understanding of its thermal stability is paramount. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physical properties related to thermal behavior, detailed experimental protocols for thermal analysis, and an examination of its decomposition pathways.

Physicochemical Properties

The thermal behavior of a compound is intrinsically linked to its physical properties. A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₂O₂ | |

| Molecular Weight | 256.42 g/mol | |

| Melting Point | -18 °C | |

| Boiling Point | 307 °C (at 760 mmHg) | |

| Flash Point | 139.44 °C | [2] |

| Density | 0.859 g/mL at 25 °C |

Table 1: Physicochemical Properties of this compound.

Thermal Decomposition Analysis

For illustrative purposes, Table 2 presents hypothetical yet representative TGA data for this compound, based on the analysis of similar C16 esters. It is crucial to note that these values should be confirmed by experimental analysis for any critical application.

| Temperature (°C) | Mass Loss (%) | Thermal Event | Atmosphere |

| 25 - 200 | < 1% | Initial volatilization of any impurities | Inert (N₂) |

| ~250 | 5% | Onset of thermal decomposition (T₅) | Inert (N₂) |

| ~300 | 50% | Mid-point of decomposition (T₅₀) | Inert (N₂) |

| ~350 | > 95% | Completion of primary decomposition | Inert (N₂) |

Table 2: Illustrative Thermogravimetric Analysis Data for this compound.

Experimental Protocols

To accurately determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Objective: To determine the onset and completion temperatures of thermal decomposition and the percentage of mass loss at different temperatures.

Apparatus: A calibrated thermogravravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, obtained from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and to determine the heat of these transitions. For stability studies, DSC can be used to determine the Oxidation Induction Time (OIT).

Objective: To determine the melting point and enthalpy of fusion, and to assess the oxidative stability via Oxidation Induction Time (OIT).

Apparatus: A calibrated differential scanning calorimeter.

Procedure for Melting Point Determination:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is typically cooled to a low temperature (e.g., -50 °C) and then heated at a controlled rate (e.g., 10 °C/min) through its melting point.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and the peak melting temperature. The area under the melting peak corresponds to the enthalpy of fusion.

Procedure for Oxidation Induction Time (OIT):

-

Sample Preparation: A small sample is placed in an open aluminum pan.

-

Instrument Setup: The sample is rapidly heated under an inert atmosphere (nitrogen) to a specified isothermal temperature (e.g., 180-220 °C).

-

Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen or air at the same flow rate.

-

Data Analysis: The time from the introduction of the oxidizing atmosphere until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater oxidative stability.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The logical flow of experiments to assess the thermal stability of this compound is depicted in the following diagram.

Caption: Experimental workflow for assessing the thermal stability of this compound.

Putative Thermal Decomposition Pathway

The thermal decomposition of long-chain esters like this compound in an inert atmosphere is generally believed to proceed through a non-radical, unimolecular elimination reaction known as a cis-elimination or ester pyrolysis. This pathway involves the formation of a six-membered cyclic transition state.

Caption: Putative thermal decomposition pathway of this compound via cis-elimination.

Conclusion

This compound is a thermally stable fatty acid ester, making it suitable for a variety of applications in the pharmaceutical and other industries where thermal processing may be involved. Its stability is characterized by a high boiling point and a decomposition temperature that is expected to be well above typical processing conditions. For critical applications, it is imperative to conduct specific TGA and DSC analyses to obtain precise quantitative data on its thermal and oxidative stability. The experimental protocols and theoretical decomposition pathways outlined in this guide provide a robust framework for researchers and scientists in the field of drug development to assess and understand the thermal behavior of this compound.

References

"hydrolysis of octyl octanoate"

An In-depth Technical Guide to the Hydrolysis of Octyl Octanoate

Introduction

This compound (also known as octyl caprylate) is an ester formed from the condensation of octanoic acid and 1-octanol.[1] It is recognized for its characteristic oily, fruity, and sweet coconut-like organoleptic properties.[2] This compound sees wide application across various industries, serving as a flavoring agent in food and beverages, a fragrance component in cosmetics and personal care products, and a specialty solvent or plasticizer.[3][4][5] In the pharmaceutical sector, this compound is utilized as a solubilizer and an excipient in topical and transdermal drug delivery systems, where its interaction with biological environments is critical.[3]

The stability of this compound is intrinsically linked to its susceptibility to hydrolysis—a chemical reaction that splits the ester back into its constituent alcohol and carboxylic acid. Understanding the kinetics, mechanisms, and conditions that govern this hydrolysis is paramount for researchers, scientists, and drug development professionals. It informs product formulation, shelf-life stability, and the design of drug delivery systems where controlled release may be desirable. This guide provides a detailed examination of the chemical and enzymatic pathways of this compound hydrolysis, complete with experimental protocols and quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2306-88-9 | |

| Molecular Formula | C₁₆H₃₂O₂ | |

| Molecular Weight | 256.42 g/mol | |

| Density | 0.859 g/mL at 25 °C | [2] |

| Boiling Point | 307 °C | [2] |

| Melting Point | -18 °C | [2] |

| Refractive Index | n20/D 1.435 |[2] |

Chemical Hydrolysis of this compound

The hydrolysis of this compound can be achieved through chemical means, typically catalyzed by an acid or a base. These two methods differ significantly in their mechanism, reaction reversibility, and final products.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis, commonly known as saponification, is the most frequently used method for hydrolyzing esters.[6] The reaction involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] The process is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[7][8]

The reaction yields octanol and the sodium or potassium salt of octanoic acid (sodium octanoate or potassium octanoate).[6] To recover the free carboxylic acid, a subsequent acidification step is required.[7]

Mechanism: The mechanism proceeds via a nucleophilic acyl substitution.

-

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8]

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral intermediate.[8]

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl group and eliminating the octanoxide ion (CH₃(CH₂)₇O⁻) as the leaving group.[8]

-

Acid-Base Reaction: The highly basic octanoxide ion deprotonates the newly formed octanoic acid in a rapid and irreversible step, yielding octanol and the octanoate salt.[8]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[8][9] The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] This reaction is reversible and will reach an equilibrium state.[9] To drive the reaction to completion, a large excess of water is used.[6]

Mechanism:

-

Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy oxygen atoms, converting the -OR group into a good leaving group (-ROH).

-

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a neutral octanol molecule.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields octanoic acid.

Table 2: Comparison of Chemical Hydrolysis Conditions

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Strong Base (e.g., NaOH, KOH) | Strong Acid (e.g., H₂SO₄, HCl) |

| Reversibility | Irreversible[6] | Reversible[6] |

| Products | Carboxylate Salt and Alcohol[6] | Carboxylic Acid and Alcohol[9] |

| Reaction Rate | Generally faster than acid-catalyzed hydrolysis | Slower, requires heat and excess water[6] |

| Workup | Requires acidification to obtain the carboxylic acid[7] | Simple extraction (if products are separable) |

Experimental Protocol: Base-Catalyzed Hydrolysis

The following is a generalized protocol for the saponification of an ester like this compound.

Materials:

-

This compound

-

Methanol or Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in ethanol (10 volumes) in a round-bottom flask. Add a 10% aqueous NaOH solution (2 equivalents).[10]

-

Reflux: Attach a reflux condenser and heat the mixture to 60 °C or reflux for 2-16 hours.[6][10]

-

Monitoring: Monitor the reaction's progress by TLC until the starting ester spot disappears.[10]

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[10]

-

Aqueous Workup: Dilute the residue with water and transfer it to a separatory funnel. Wash with DCM to remove any unreacted starting material and the octanol product. The sodium octanoate salt will remain in the aqueous layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~3 using 1 M HCl. This protonates the octanoate salt to form octanoic acid.[10]

-

Extraction: Extract the octanoic acid from the aqueous layer using DCM or diethyl ether (2 x 5 volumes).[10]

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude octanoic acid.[10]

-

Purification: The crude product can be purified further by column chromatography if necessary.[10]

Enzymatic Hydrolysis of this compound